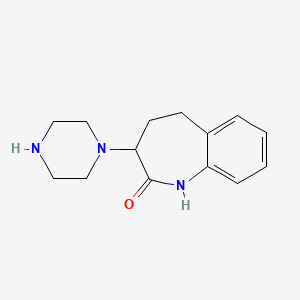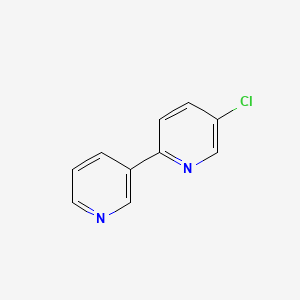
1-Bromo-4-(4-phenylbuta-1,3-dien-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(4-phenylbuta-1,3-dien-1-yl)benzene is an organic compound with the molecular formula C16H13Br It is a brominated derivative of butadiene and benzene, characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to a phenyl-substituted butadiene moiety
Métodos De Preparación
The synthesis of 1-Bromo-4-(4-phenylbuta-1,3-dien-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the precursor compounds, such as 4-bromobenzaldehyde and phenylacetylene.
Reaction Conditions: The key step involves a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling reaction, such as the Heck or Suzuki coupling. These reactions are carried out under inert atmosphere conditions, typically using a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or toluene.
Industrial Production: On an industrial scale, the production methods are optimized for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.
Análisis De Reacciones Químicas
1-Bromo-4-(4-phenylbuta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield alkanes.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures. Common reagents include palladium catalysts, bases like sodium hydroxide, and solvents such as ethanol or tetrahydrofuran (THF).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce extended conjugated systems.
Aplicaciones Científicas De Investigación
1-Bromo-4-(4-phenylbuta-1,3-dien-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and polymers.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of bioactive molecules.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(4-phenylbuta-1,3-dien-1-yl)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: It can influence signaling pathways involved in cell proliferation, apoptosis, and differentiation. The exact pathways depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
1-Bromo-4-(4-phenylbuta-1,3-dien-1-yl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-phenylbutadiene: This compound lacks the additional phenyl group, making it less complex and potentially less versatile in applications.
4-Bromo-1,3-diphenylbutadiene: This compound has an additional phenyl group, which can influence its reactivity and applications.
1-Bromo-4-(4-methylbuta-1,3-dien-1-yl)benzene:
Propiedades
Fórmula molecular |
C16H13Br |
|---|---|
Peso molecular |
285.18 g/mol |
Nombre IUPAC |
1-bromo-4-(4-phenylbuta-1,3-dienyl)benzene |
InChI |
InChI=1S/C16H13Br/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-13H |
Clave InChI |
RKQQXHJNZBTMQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


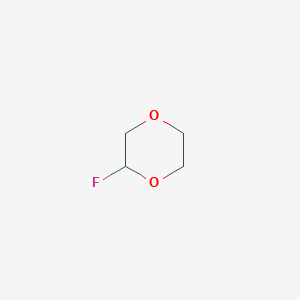
![N,N'-hexane-1,6-diylbis(2-{2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-ylidene}hydrazinecarboxamide)](/img/structure/B11713293.png)

![1-(Benzylthio)-4-[4-(benzylthio)phenoxy]benzene](/img/structure/B11713305.png)

![N-[(E)-[(2-Methoxyphenyl)methylidene]amino]guanidine](/img/structure/B11713310.png)
![3-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713320.png)
![3-Methyl-5-nitro-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]-1H-indole-2-carbohydrazide](/img/structure/B11713323.png)
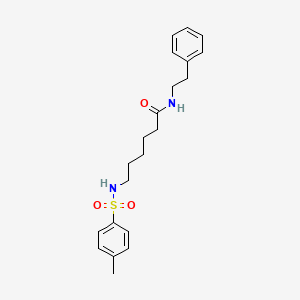
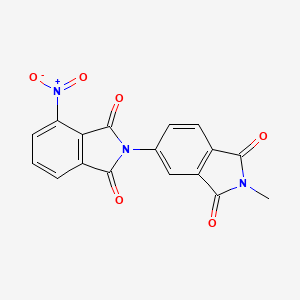

![N'~1~,N'~3~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzene-1,3-dicarbohydrazide](/img/structure/B11713350.png)
